An In-depth Technical Guide to Boc-NH-PEG10-NHS Ester: Applications in Advanced Drug Development
An In-depth Technical Guide to Boc-NH-PEG10-NHS Ester: Applications in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boc-NH-PEG10-NHS ester is a high-purity, heterobifunctional crosslinker indispensable for the sophisticated assembly of complex bioconjugates. This guide provides a technical overview of its core applications, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will detail its chemical properties, provide structured quantitative data, and present detailed experimental protocols for its use in these cutting-edge therapeutic modalities.
Core Compound Profile: Boc-NH-PEG10-NHS Ester
Boc-NH-PEG10-NHS ester is a molecule designed with distinct functionalities at either end of a hydrophilic 10-unit polyethylene glycol (PEG) spacer.
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Boc-Protected Amine: One terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under standard bioconjugation conditions but can be efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a reactive primary amine. This allows for sequential and controlled conjugation strategies.[1]
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NHS Ester: The other terminus is an N-hydroxysuccinimide (NHS) ester. This functional group is highly reactive towards primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.[2][3] The reaction occurs readily at neutral to slightly basic pH (7.2-8.5) and forms a stable, irreversible amide bond.[][5]
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PEG10 Spacer: The 10-unit PEG linker confers several advantageous properties. It significantly increases the aqueous solubility of the molecule and the resulting conjugates, which is often a challenge for large, hydrophobic molecules like PROTACs.[6][7] The flexibility and length of the PEG chain are also critical for optimizing the spatial orientation between the two conjugated moieties, which is paramount for the biological activity of PROTACs.[7][8]
Physicochemical and Reactivity Data
The following tables summarize key quantitative data for Boc-NH-PEG10-NHS ester and the general reactivity of its NHS ester functional group.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₅₈N₂O₁₆ | [9] |
| Molecular Weight | 726.81 g/mol | [10] |
| Purity | Typically ≥95% | [3][11] |
| Solubility | Soluble in DMSO, DMF, DCM (Dichloromethane) | [3] |
| Storage Conditions | Store at -20°C, desiccated. Equilibrate to room temp before opening. | [9][12] |
Table 1: Physicochemical Properties of Boc-NH-PEG10-NHS Ester.
| pH | Temperature | Half-life of Hydrolysis | Source(s) |
| 7.0 | 0°C | 4 - 5 hours | [5][13] |
| 8.0 | N/A | ~1 hour | [14][15] |
| 8.6 | 4°C | 10 minutes | [5][13] |
Table 2: Hydrolysis Rate of NHS Ester Functional Group in Aqueous Solution. This highlights the importance of performing conjugations promptly after dissolving the reagent.
Application I: Synthesis of PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI).[1] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. Boc-NH-PEG10-NHS ester is an ideal tool for constructing the linker component in a stepwise fashion.
The length of the PEG linker is a critical determinant of PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), while an overly long linker can lead to inefficient ubiquitination.[7][16] A 10-unit PEG linker often provides an optimal balance of length and flexibility to facilitate productive ternary complex formation.[6]
| PROTAC Target | Linker Type/Length | Key Finding | Source(s) |
| ERα | Varying PEG/Alkyl | A 16-atom linker was found to be optimal for ERα degradation, demonstrating a clear length-dependency. | [16] |
| TBK1 | Varying PEG/Alkyl | Linkers between 12 and 29 atoms showed submicromolar degradation; a 21-atom linker was most potent (DC₅₀ = 3 nM). | [2] |
| General | PEG Linkers | PEG linkers significantly enhance aqueous solubility, a major challenge in PROTAC development. | [6][7] |
Table 3: Impact of Linker Length on PROTAC Performance. This data underscores the necessity of linker optimization in PROTAC design.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action and a typical synthetic workflow using Boc-NH-PEG10-NHS ester.
Experimental Protocol: PROTAC Synthesis (Solution Phase)
This protocol describes a general, two-step solution-phase synthesis of a PROTAC.
Materials:
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POI ligand with a primary or secondary amine handle.
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Boc-NH-PEG10-NHS ester.
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E3 Ligase ligand with a carboxylic acid handle.
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Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).
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N,N-Diisopropylethylamine (DIPEA).
-
Trifluoroacetic acid (TFA).
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
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HPLC for purification.
-
LC-MS for reaction monitoring.
Protocol:
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Step 1: Conjugation of POI Ligand to Linker a. Dissolve the amine-containing POI ligand (1 eq.) in anhydrous DMF. b. Add Boc-NH-PEG10-NHS ester (1.1 eq.) to the solution. c. Add DIPEA (2-3 eq.) to the reaction mixture to act as a non-nucleophilic base. d. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. e. Upon completion, the solvent can be removed under vacuum. The crude product (POI-linker-Boc) may be purified by flash chromatography or carried forward to the next step if sufficiently pure.
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Step 2: Boc Deprotection a. Dissolve the crude POI-linker-Boc intermediate from Step 1 in DCM (e.g., 50% TFA in DCM v/v). b. Stir the mixture at room temperature for 1 hour. c. Co-evaporate the solvent and excess TFA with DCM multiple times to yield the TFA salt of the deprotected amine intermediate (POI-linker-NH₂).
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Step 3: Conjugation of E3 Ligase Ligand a. In a separate flask, dissolve the carboxylic acid-containing E3 ligase ligand (1.2 eq.), HATU (1.2 eq.), and DIPEA (3-4 eq.) in anhydrous DMF. Stir for 10 minutes to pre-activate the carboxylic acid. b. Dissolve the POI-linker-NH₂ intermediate in anhydrous DMF and add it to the pre-activated E3 ligase ligand solution. c. Stir the reaction at room temperature for 16 hours or until completion as monitored by LC-MS.
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Step 4: Purification a. Dilute the reaction mixture with DMSO/MeOH. b. Purify the final PROTAC conjugate using preparative reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final product. Characterize by LC-MS and NMR.
Application II: Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[] The linker connects the antibody and the payload. Boc-NH-PEG10-NHS ester can be used to create a linker-payload intermediate which is then conjugated to the antibody. The NHS ester end reacts with surface-exposed lysine residues on the antibody.
Experimental Workflow
Experimental Protocol: Antibody-Linker-Payload Conjugation
This protocol details the conjugation of a pre-formed Linker-Payload-NHS ester to an antibody. The Linker-Payload would be synthesized first, for instance, by deprotecting the Boc group on Boc-NH-PEG10-NHS ester and then coupling a cytotoxic drug with a carboxylic acid handle.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL.
-
Linker-Payload-NHS ester.
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5).[18][19]
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassettes).
Protocol:
-
Antibody Preparation: a. If the antibody is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis. b. Adjust the antibody concentration to 1-10 mg/mL.
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Linker-Payload Preparation: a. The NHS ester is moisture-sensitive and should be dissolved immediately before use.[18] b. Prepare a 10 mM stock solution of the Linker-Payload-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: a. Add a calculated molar excess of the Linker-Payload-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point.[20][21] The final concentration of DMSO should ideally not exceed 10% v/v to maintain antibody stability.[20] b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[18][21]
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Quenching: a. (Optional) To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of ~50 mM. Incubate for 15-30 minutes.
-
Purification: a. Remove unconjugated Linker-Payload and reaction byproducts by purifying the ADC. Size-Exclusion Chromatography (SEC) is a highly effective method. Dialysis or tangential flow filtration can also be used. b. The buffer for the final ADC formulation should be one that ensures its long-term stability.
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Characterization: a. Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR).[] This is a critical quality attribute and can be measured using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).[]
Conclusion
Boc-NH-PEG10-NHS ester is a strategic and versatile reagent for the development of advanced therapeutics such as PROTACs and ADCs. Its heterobifunctional nature allows for controlled, sequential synthesis, while the PEG10 spacer provides crucial benefits in terms of solubility and optimal spatial positioning. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this linker in their drug development programs, enabling the construction of potent and well-characterized bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-Boc-N-amido-PEG10-NHS ester | BroadPharm [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Boc-NH-PEG10-NHS ester - Immunomart [immunomart.com]
- 10. Boc-NH-PEG10-NHS ester | TargetMol [targetmol.com]
- 11. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 12. sanbio.nl [sanbio.nl]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. nanocomposix.com [nanocomposix.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
